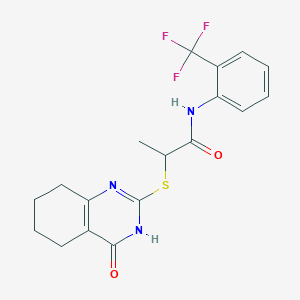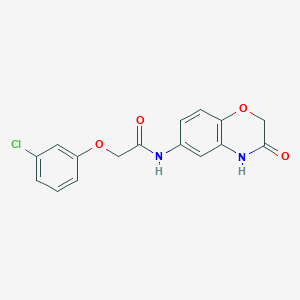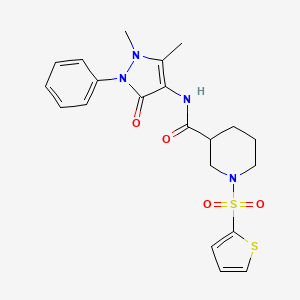![molecular formula C21H29N3O3 B11336481 4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B11336481.png)
4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring, an oxadiazole ring, and a methoxy-methylphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the methoxy-methylphenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Formation of the cyclohexanecarboxamide: This involves the reaction of the oxadiazole intermediate with cyclohexanecarboxylic acid chloride in the presence of a base to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy-methylphenyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxybenzylidene)-4-butylaniline: A nematic liquid crystal molecule with similar structural features.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
Uniqueness
4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide stands out due to its combination of a cyclohexane ring, oxadiazole ring, and methoxy-methylphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H29N3O3 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H29N3O3/c1-4-5-6-15-7-9-16(10-8-15)21(25)22-20-19(23-27-24-20)17-11-12-18(26-3)14(2)13-17/h11-13,15-16H,4-10H2,1-3H3,(H,22,24,25) |
Clave InChI |
LMDAULARDKPFQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11336402.png)
![2-[(4-Fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B11336406.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide](/img/structure/B11336407.png)
![5-chloro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11336419.png)
![{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11336420.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11336437.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11336441.png)

![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11336461.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide](/img/structure/B11336464.png)
![2-[(E)-2-phenylethenyl]-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11336471.png)
![1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336474.png)

